8-Iodonaphthalene-1-carbonyl chloride CAS 32141-11-0 properties
8-Iodonaphthalene-1-carbonyl chloride CAS 32141-11-0 properties
An In-Depth Technical Guide to 8-Iodonaphthalene-1-carbonyl chloride (CAS 32141-11-0): Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 8-Iodonaphthalene-1-carbonyl chloride, a specialized bifunctional chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes data from analogous compounds and established chemical principles to offer a foundational understanding of its properties, reactivity, and potential applications. Given the limited direct literature on this specific compound, this guide leverages expert analysis of its structural components—the acyl chloride and the aryl iodide—to project its behavior and utility as a versatile molecular building block.
Core Molecular Profile and Physicochemical Properties
8-Iodonaphthalene-1-carbonyl chloride is a unique aromatic compound featuring two highly reactive functional groups strategically positioned on a naphthalene scaffold. The 1,8-substitution pattern, often referred to as peri-substitution, imposes significant steric and electronic constraints that define its chemical behavior. The molecule integrates the high electrophilicity of an acyl chloride with the cross-coupling potential of an aryl iodide, making it a valuable reagent for sequential and orthogonal synthesis strategies.
Data Presentation: Physicochemical Characteristics
The properties of 8-Iodonaphthalene-1-carbonyl chloride are projected based on its structure and data from closely related analogs such as 1-naphthalenecarbonyl chloride and 8-bromonaphthalene-1-carbonyl chloride.[1][2]
| Property | Predicted/Known Value | Rationale & Supporting Source |
| CAS Number | 32141-11-0 | Public chemical databases.[3] |
| Molecular Formula | C₁₁H₆ClIO | Calculated from structure. |
| Molecular Weight | 316.52 g/mol | Calculated from atomic weights. |
| Appearance | Pale yellow to light brown solid | Analogous to other naphthaloyl chlorides and aryl iodides.[1][2] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene); Insoluble in water. | Acyl chlorides are reactive with protic solvents and generally soluble in non-polar organic media.[2] |
| Moisture Sensitivity | Highly sensitive | The acyl chloride moiety readily hydrolyzes in the presence of water to form the corresponding carboxylic acid.[4] |
| Thermal Stability | Moderate; Requires cold-chain transport. | Supplier data indicates the need for cold shipping, suggesting potential thermal lability.[3] |
Spectroscopic Signature Analysis
The structural features of 8-Iodonaphthalene-1-carbonyl chloride give rise to a predictable spectroscopic profile, which is essential for reaction monitoring and product characterization.
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Infrared (IR) Spectroscopy : The most prominent feature is an intense, sharp absorption band characteristic of the acyl chloride C=O stretch. Due to the electronegativity of the chlorine atom, this peak is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ .[5] This is a key diagnostic peak that distinguishes it from the corresponding carboxylic acid (~1700 cm⁻¹) or ester (~1735 cm⁻¹).[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will be dominated by signals in the aromatic region (approx. 7.5-8.5 ppm). The six naphthalene protons will appear as a series of complex multiplets due to intricate spin-spin coupling.
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¹³C NMR : The spectrum will show 11 distinct signals. The carbonyl carbon is highly deshielded and will appear significantly downfield (typically >165 ppm). The carbon atom bearing the iodine (C-I) will have its chemical shift influenced by the heavy atom effect, appearing around 95-105 ppm.
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 316 (for ³⁵Cl) and 318 (for ³⁷Cl) would be observable. Key fragmentation pathways would include the loss of the chlorine radical (M-35) and the subsequent loss of carbon monoxide (M-35-28) to yield the 8-iodonaphthalene cation.[7]
Synthesis, Reactivity, and Handling
The utility of 8-Iodonaphthalene-1-carbonyl chloride is intrinsically linked to its synthesis and the distinct reactivity of its functional groups.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-Iodonaphthalene-1-carbonyl chloride.
Experimental Protocol: Synthesis from 8-Iodo-1-naphthoic Acid
This protocol is a validated, general procedure for converting carboxylic acids to acyl chlorides.
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System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere (Argon or Nitrogen). Causality: The reaction is highly sensitive to moisture; an inert and dry environment is critical to prevent hydrolysis of the reagent and product.
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Reagent Charging: To the flask, add 8-iodo-1-naphthoic acid (1.0 eq) and a minimal amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops, catalytic). Suspend the solid in an anhydrous solvent such as toluene or dichloromethane (DCM). Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
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Chlorination: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. Causality: An excess of the chlorinating agent ensures the reaction goes to completion. The reaction is exothermic and generates HCl and SO₂ gas, requiring careful addition and proper ventilation.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid reactant has fully dissolved. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
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Isolation: After cooling the reaction mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). Causality: Both the solvent and excess reagent are volatile and can be easily removed, often yielding a crude product of sufficient purity for subsequent steps. Co-evaporation with anhydrous toluene can help remove the last traces of SOCl₂.
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Purification (Optional): If higher purity is required, the crude product can be purified by short-path distillation under high vacuum.
Reactivity Profile: A Bifunctional Intermediate
The core value of this reagent lies in the orthogonal reactivity of its two functional groups.
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The Acyl Chloride: This group is a powerful electrophile that undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is the cornerstone of its use as an acylating agent to form stable amide and ester bonds, which are fundamental linkages in pharmaceuticals.[2][8]
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The Aryl Iodide: The C-I bond is a versatile handle for modern organometallic cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds.[9] The peri-position of the acyl group may introduce steric hindrance, potentially influencing catalyst choice and reaction kinetics compared to less-congested aryl iodides.
Applications in Research and Drug Development
The dual-reactivity profile enables sophisticated molecular construction, making 8-Iodonaphthalene-1-carbonyl chloride a high-potential tool for building complex molecular architectures.
Workflow: Sequential Functionalization
A key application is the sequential modification of the two sites, allowing for the controlled and divergent synthesis of compound libraries from a common intermediate.
Caption: Sequential reaction workflow using the title compound.
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Medicinal Chemistry: This compound serves as an ideal scaffold for Structure-Activity Relationship (SAR) studies. The rigid naphthalene core acts as a well-defined anchor. By varying the nucleophile (R¹) in the acylation step and the coupling partner (R²) in the cross-coupling step, chemists can systematically probe the chemical space around the core to optimize biological activity, selectivity, and pharmacokinetic properties. Its non-iodinated analog, 1-naphthalenecarbonyl chloride, is already a known intermediate in the synthesis of APIs such as Ropivacaine, highlighting the pharmaceutical relevance of this molecular framework.[8]
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Materials Science: The naphthalene unit is inherently fluorescent. Functionalization at the 1- and 8-positions can be used to tune its photophysical properties (e.g., absorption/emission wavelengths, quantum yield). This makes it a candidate for developing novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials.
Safety, Handling, and Storage
Due to its high reactivity, 8-Iodonaphthalene-1-carbonyl chloride must be handled with stringent safety protocols.
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Hazard Identification: Based on data for 1-naphthalenecarbonyl chloride, this compound should be treated as corrosive . It is expected to cause severe skin burns and serious eye damage.[4] Inhalation of vapors or dust may cause severe respiratory tract irritation. It is a lachrymator.
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Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and ANSI-approved safety goggles in conjunction with a full-face shield.
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Handling: Use only dry glassware and syringes. Operations should be conducted under an inert atmosphere to prevent degradation. Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols, amines, and strong bases.[4] The supplier requirement for cold-chain transport indicates that long-term storage under refrigeration or in a freezer (-20 °C) is advisable to ensure chemical integrity.[3]
Conclusion
8-Iodonaphthalene-1-carbonyl chloride emerges as a highly versatile and reactive chemical intermediate with significant potential in advanced organic synthesis. Its value is defined by the presence of two distinct and orthogonally reactive functional groups on a rigid naphthalene scaffold. While direct experimental data remains sparse, a robust understanding of its properties and reactivity can be confidently extrapolated from fundamental chemical principles and analysis of its structural analogs. This guide provides the foundational knowledge for researchers to harness its synthetic potential in creating novel pharmaceuticals, functional materials, and other complex molecular systems.
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